molecular formula C8H7NS B1266559 Benzo[b]thiophen-6-amine CAS No. 5339-33-3

Benzo[b]thiophen-6-amine

Cat. No.: B1266559
CAS No.: 5339-33-3
M. Wt: 149.21 g/mol
InChI Key: CHKYKCBEIFLRRR-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-6-amine is an organosulfur compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The amine group at the 6th position of the benzothiophene ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophen-6-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with sulfur and a base to form the benzothiophene ring, followed by amination at the 6th position. Another method includes the use of aryne intermediates and alkynyl sulfides, which react to form the benzothiophene scaffold .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzo[b]thiophen-6-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s sulfur atom can also participate in redox reactions, affecting cellular processes. Specific pathways and targets are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in oxidative stress and inflammation.

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the amine group.

    Benzo[b]thiophen-2-amine: An isomer with the amine group at the 2nd position.

    Benzo[b]thiophen-3-amine: An isomer with the amine group at the 3rd position.

Uniqueness: Benzo[b]thiophen-6-amine is unique due to the specific positioning of the amine group, which can influence its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets compared to its isomers and other benzothiophene derivatives.

Properties

IUPAC Name

1-benzothiophen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKYKCBEIFLRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277685
Record name Benzo[b]thiophen-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5339-33-3
Record name Benzo[b]thiophen-6-amine
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Record name Benzo[b]thiophen-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophen-6-amine
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Synthesis routes and methods

Procedure details

A mixture of 6-bromobenzo[b]thiophene (16.0 g, 76.0 mmol), benzophenone imine (16.6 g, 91.5 mmol), tris(dibenzylidineacetone)palladium(0) (0.72 g, 0.80 mmol), 1,1′-bis(diphenylphosphino)ferrocene (1.3 g, 2.3 mmol) and sodium tert-butoxide (10.8 g, 112 mmol) in toluene is refluxed for 20 hours. The solvent is evaporated and the residue is chromatographed on silica, eluting with dichloromethane) to give the title compound (1.52 g, 11% yield).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylidineacetone)palladium(0)
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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